1,2,3,7-Tetrabromo-dibenzofuran

Catalog No.
S15776321
CAS No.
617707-60-5
M.F
C12H4Br4O
M. Wt
483.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,7-Tetrabromo-dibenzofuran

CAS Number

617707-60-5

Product Name

1,2,3,7-Tetrabromo-dibenzofuran

IUPAC Name

1,2,3,7-tetrabromodibenzofuran

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H

InChI Key

DCCABQVACPTEIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C(=C23)Br)Br)Br

1,2,3,7-Tetrabromo-dibenzofuran is a halogenated organic compound with the molecular formula C12H4Br4OC_{12}H_4Br_4O and a molecular weight of approximately 483.776 g/mol. It belongs to the dibenzofuran family, characterized by two fused benzene rings connected by a furan ring. The presence of four bromine atoms at positions 1, 2, 3, and 7 contributes to its unique chemical properties and biological activities. This compound is part of a larger class of persistent organic pollutants known as polybrominated dibenzofurans, which have raised environmental and health concerns due to their toxicity and bioaccumulation potential.

The chemical reactivity of 1,2,3,7-tetrabromo-dibenzofuran is primarily influenced by its halogen substituents. It can undergo various electrophilic substitution reactions typical of aromatic compounds, such as:

  • Halogenation: Further bromination or chlorination can occur under specific conditions.
  • Nitration: Introduction of nitro groups can be achieved using nitrating agents.
  • Sulfonation: Sulfonic acid groups can be added through electrophilic aromatic substitution.
  • Acylation: Acyl groups can be introduced via Friedel-Crafts acylation reactions.

These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which enhance the electrophilicity of the aromatic system .

1,2,3,7-Tetrabromo-dibenzofuran exhibits significant biological activity due to its ability to interact with various biological systems. It has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in mediating the effects of environmental toxins. This binding can lead to increased transcriptional activity in response to xenobiotic exposure . Additionally, studies have indicated potential immunotoxic effects and endocrine disruption associated with exposure to this compound.

The synthesis of 1,2,3,7-tetrabromo-dibenzofuran can be achieved through several methods:

  • Bromination of Dibenzofuran: This method involves the direct bromination of dibenzofuran using bromine or brominating agents under controlled conditions to ensure selective substitution at the desired positions.
  • Cyclization Reactions: Starting from suitable precursors such as diarylether derivatives or phenolic compounds, cyclization can yield dibenzofuran derivatives that are subsequently brominated .
  • Multi-step Synthetic Routes: Advanced synthetic strategies may involve multiple steps including functional group modifications and rearrangements to introduce bromine atoms at specific positions on the dibenzofuran skeleton.

1,2,3,7-Tetrabromo-dibenzofuran is primarily studied for its environmental impact and toxicological properties. Its applications include:

  • Research in Toxicology: Used as a model compound for studying the effects of halogenated organic pollutants on human health and ecosystems.
  • Environmental Monitoring: Serves as an indicator for assessing contamination levels in environmental samples due to its persistence and bioaccumulation potential.
  • Material Science: Investigated for potential use in flame retardant formulations due to its bromine content.

Interaction studies involving 1,2,3,7-tetrabromo-dibenzofuran have focused on its binding affinity to receptors such as AhR. These studies reveal that halogenated dibenzofurans can modulate gene expression related to xenobiotic metabolism and immune responses. Research indicates that exposure may lead to adverse effects including immunosuppression and developmental toxicity in animal models .

Several compounds share structural similarities with 1,2,3,7-tetrabromo-dibenzofuran. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
2,3,7,8-TetrachlorodibenzofuranChlorinated DibenzofuranKnown for causing immune suppression and wasting syndrome in rodents .
1,2,7,8-TetrabromodibenzofuranHalogenated DibenzofuranSimilar toxicity profile; binds AhR but differs in bromine positioning .
2,3-DibromodibenzofuranHalogenated DibenzofuranLess toxic than tetrabrominated forms; fewer halogens alter biological activity .

Uniqueness

1,2,3,7-Tetrabromo-dibenzofuran's uniqueness lies in its specific bromination pattern which influences its biological activity and toxicity profile compared to other halogenated dibenzofurans. The precise arrangement of bromine atoms affects both its reactivity in chemical processes and its interactions with biological systems.

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

483.69547 g/mol

Monoisotopic Mass

479.69957 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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